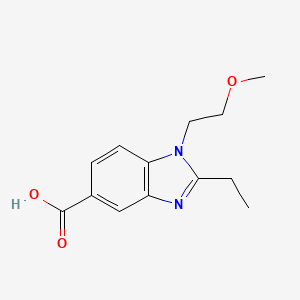
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic compounds known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyethyl group, and a carboxylic acid functional group attached to a benzodiazole core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzoic acid with ethyl chloroformate can yield an intermediate, which is then further reacted with 2-methoxyethylamine to form the desired benzodiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
化学反応の分析
Types of Reactions: 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield different products.
Substitution: The ethyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole-5-carboxylic acid derivatives, while reduction can produce partially hydrogenated benzodiazoles.
科学的研究の応用
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 2-Methyl-1H-benzodiazole-5-carboxylic acid
- 2-Ethyl-1H-benzodiazole-5-carboxylic acid
- 1-(2-Methoxyethyl)-1H-benzodiazole-5-carboxylic acid
Comparison: 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of both ethyl and methoxyethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and material science.
特性
分子式 |
C13H16N2O3 |
|---|---|
分子量 |
248.28 g/mol |
IUPAC名 |
2-ethyl-1-(2-methoxyethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-3-12-14-10-8-9(13(16)17)4-5-11(10)15(12)6-7-18-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChIキー |
NUYLKEGNWHZQAN-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(N1CCOC)C=CC(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
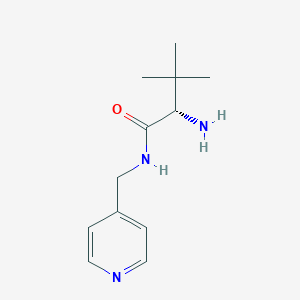

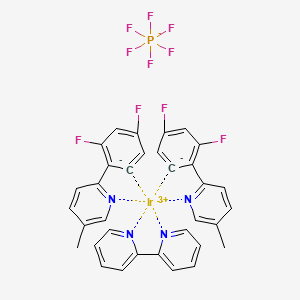
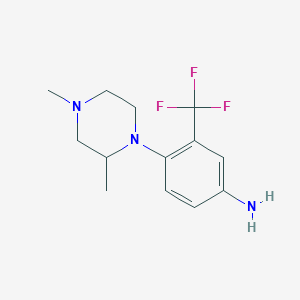
![4-[(4Z)-3-methyl-5-oxo-4-(1H-pyrrol-2-ylmethylidene)pyrazol-1-yl]benzoic acid](/img/structure/B13910147.png)
![6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid](/img/structure/B13910148.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-fluoro-4-methylpentanoic acid](/img/structure/B13910161.png)

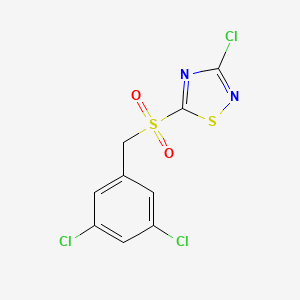
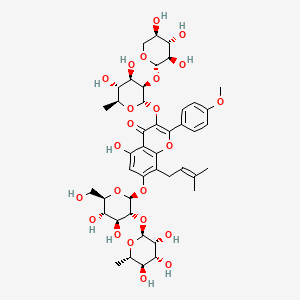
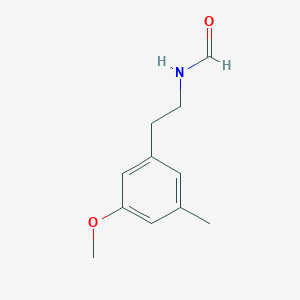
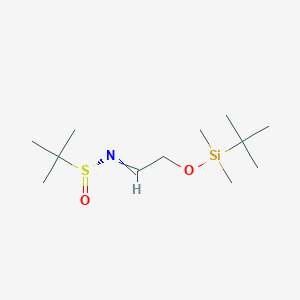
![4,5,6,7-Tetrahydro-5-methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13910185.png)
